molecular formula C9H18Cl4N2O8 B14054721 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane diperchlorate CAS No. 1020-94-6

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane diperchlorate

Cat. No.: B14054721
CAS No.: 1020-94-6
M. Wt: 424.1 g/mol
InChI Key: VFNYIZWKTLDNAF-UHFFFAOYSA-L
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Description

1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is a chemical compound with the molecular formula C9H18Cl2N2O8. It is known for its unique bicyclic structure and is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) typically involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various applications, including catalysis and drug development.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.

    1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(2-chloroethyl)-, perchlorate (12): A closely related compound with similar reactivity and applications.

Uniqueness

1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is unique due to its specific bicyclic structure and the presence of two chloroethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.

Properties

CAS No.

1020-94-6

Molecular Formula

C9H18Cl4N2O8

Molecular Weight

424.1 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;diperchlorate

InChI

InChI=1S/C9H18Cl2N2.2ClHO4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*2-1(3,4)5/h1-9H2;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

VFNYIZWKTLDNAF-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Related CAS

15567-82-5 (Parent)

Origin of Product

United States

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